tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate: is a bicyclic compound with a unique structure that includes an oxo group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides
Scientific Research Applications
tert-Butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxo group and the bicyclic structure allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Comparison: tert-Butyl 2-oxo-3-azabicyclo[410]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of an oxo groupFor example, the presence of the oxo group allows for specific oxidation and reduction reactions that may not be possible with other bicyclic compounds .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-6-8(7)9(12)13/h7-8H,4-6H2,1-3H3 |
InChI Key |
AUEBDNZJJXDWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2C1=O |
Origin of Product |
United States |
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